![molecular formula C19H17NO2 B2958134 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 122059-86-3](/img/structure/B2958134.png)

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Techniques and Chemical Properties

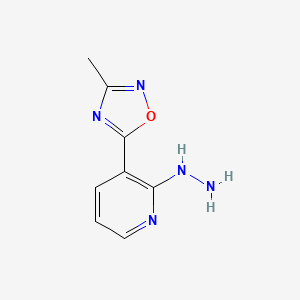

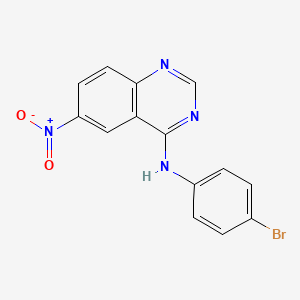

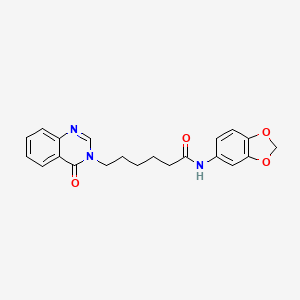

- Efficient Synthesis Methods: Research demonstrates efficient access to tetracyclic-fused quinoline systems, including derivatives related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. These methods involve intramolecular Friedel–Crafts acylation reactions, showcasing the compound's foundational role in developing novel chemical structures (Gao et al., 2012).

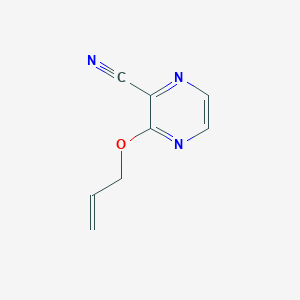

- Structural and Functional Diversification: The compound facilitates the synthesis of structurally diverse quinoline derivatives through reactions like iodine-mediated electrophilic and regioselective ring closure. This demonstrates its utility in creating compounds with varied biological and chemical properties (Verma et al., 2011).

Applications in Drug Discovery and Biological Studies

- Photophysical Properties and Fluorophores: The compound's derivatives have been studied for their photophysical behaviors, which are crucial for developing fluorescent probes and materials. These studies explore the solvent polarity's impact on emission properties, contributing to the design of novel fluorophores with potential applications in bioimaging and sensors (Padalkar & Sekar, 2014).

- Antitumor and Antimicrobial Activities: Research into derivatives of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has shown promising antitumor and antimicrobial activities. These findings are significant for the development of new therapeutic agents, highlighting the compound's role in synthesizing potential drugs with anticancer and antimicrobial properties (Yamato et al., 1990).

Material Science and Chemistry

- Coordination Polymers and Luminescence: The compound serves as a precursor in the synthesis of coordination polymers with lanthanides, showcasing its utility in materials science, particularly for developing luminescent materials. These polymers' thermal stabilities and photoluminescence properties have been extensively investigated, suggesting applications in optoelectronics and sensing (Liu et al., 2014).

作用機序

Target of Action

The primary target of 4-Phenyl-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]quinoline-8-Carboxylic Acid is the alpha-7 nicotinic acetylcholine receptor (a7-nAChR) . This receptor plays a crucial role in the nervous system, mediating the fast signal transmission at synapses.

Mode of Action

This compound is an atypical agonist of a7-nAChR . It binds to the receptor in an intrasubunit cavity, which is a unique binding site compared to conventional agonists . This interaction activates the channel, leading to changes in the ion flow across the cell membrane .

Result of Action

The activation of a7-nAChR by this compound leads to changes in cellular ion concentrations . This can modulate various cellular processes, potentially leading to therapeutic effects.

特性

IUPAC Name |

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-19(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCVPAJAXLUURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)